1H-1,2,4-Triazolium, 1-(7-(4-ethyl-5-methyl-2H-1,2,3-triazol-2-yl)-2-oxo-2H-1-benzopyran-3-yl)-4-methyl-, chloride
Description
This compound is a triazolium salt featuring a coumarin (2H-1-benzopyran-2-one) backbone substituted with a 4-ethyl-5-methyl-1,2,3-triazole moiety at the 7-position and a methyl group on the 1,2,4-triazolium ring. The chloride counterion stabilizes the cationic triazolium core. Its structural complexity arises from the fusion of heterocyclic systems (triazole and coumarin), which are known to confer diverse pharmacological and photophysical properties .
For instance, describes the synthesis of coumarin-pyrimidine-triazole hybrids via cyclocondensation and click chemistry, suggesting that similar strategies (e.g., Huisgen cycloaddition or nucleophilic substitution) could be employed to construct the triazole-coumarin scaffold .
Applications: Triazolium salts are often explored as ionic liquids, catalysts, or bioactive agents. Coumarin derivatives exhibit anticoagulant, antimicrobial, and fluorescent properties.
Properties
CAS No. |
72749-75-8 |
|---|---|
Molecular Formula |
C17H17ClN6O2 |
Molecular Weight |
372.8 g/mol |
IUPAC Name |
7-(4-ethyl-5-methyltriazol-2-yl)-3-(4-methyl-1,2,4-triazol-4-ium-1-yl)chromen-2-one;chloride |
InChI |
InChI=1S/C17H17N6O2.ClH/c1-4-14-11(2)19-23(20-14)13-6-5-12-7-15(17(24)25-16(12)8-13)22-10-21(3)9-18-22;/h5-10H,4H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
PENHNZLUKLIBTL-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=NN(N=C1C)C2=CC3=C(C=C2)C=C(C(=O)O3)N4C=[N+](C=N4)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazolium, 1-(7-(4-ethyl-5-methyl-2H-1,2,3-triazol-2-yl)-2-oxo-2H-1-benzopyran-3-yl)-4-methyl-, chloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may start with the formation of the triazole ring through a Huisgen cycloaddition reaction, followed by the introduction of the benzopyran moiety via a Friedel-Crafts acylation. The final step often involves the quaternization of the triazole nitrogen to form the triazolium salt, followed by the addition of chloride ion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazolium, 1-(7-(4-ethyl-5-methyl-2H-1,2,3-triazol-2-yl)-2-oxo-2H-1-benzopyran-3-yl)-4-methyl-, chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolium salts.
Chemistry:
Catalysis: The compound can act as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Material Science: It is used in the synthesis of advanced materials with unique properties.
Biology:
Biochemical Probes: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Medicine:
Industry:
Chemical Manufacturing: The compound is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which 1H-1,2,4-Triazolium, 1-(7-(4-ethyl-5-methyl-2H-1,2,3-triazol-2-yl)-2-oxo-2H-1-benzopyran-3-yl)-4-methyl-, chloride exerts its effects involves interactions with specific molecular targets. The triazolium ring can interact with enzymes and receptors, modulating their activity. The benzopyran moiety may contribute to the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related triazolium and coumarin derivatives, emphasizing substituent effects, crystallographic data, and pharmacological relevance.
Table 1: Structural and Functional Comparison
Key Observations:
Coumarin’s inherent fluorescence (λem ~450 nm) is retained in hybrid systems, as seen in pyrimidine-coumarin analogs , suggesting utility in theranostics.
Crystallographic and Hydrogen-Bonding Behavior :
- Triazolium salts often form robust hydrogen-bonding networks with halide counterions. For example, the pyridinium-triazole compound in exhibits N–H···Cl interactions stabilizing its crystal lattice . The target compound’s chloride ion likely participates in similar interactions, though its crystallographic data are unavailable.
- SHELX programs (e.g., SHELXL) are widely used for refining such structures, emphasizing the need for high-resolution diffraction data to resolve complex substituent effects .
Pharmacological Gaps :
- Unlike pyrimidine-coumarin hybrids with documented anticancer activity , the target compound’s bioactivity remains unverified. Its 1,2,4-triazolium core may confer ionic liquid properties, which could modulate solubility or stability in formulations.
Biological Activity
The compound 1H-1,2,4-Triazolium, 1-(7-(4-ethyl-5-methyl-2H-1,2,3-triazol-2-yl)-2-oxo-2H-1-benzopyran-3-yl)-4-methyl-, chloride is a complex triazole derivative that has gained attention due to its potential biological activities. This article explores its pharmacological properties, focusing on antibacterial, antifungal, anticancer, and anti-inflammatory activities.
Chemical Structure
The compound features a triazolium core combined with a benzopyran moiety and an additional triazole substitution. This unique structure may contribute to its diverse biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various triazole derivatives. For instance, compounds similar to the one have exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as follows:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 3a | 8 | Staphylococcus aureus |
| 3b | 16 | Escherichia coli |
| 3c | 32 | Pseudomonas aeruginosa |
These values indicate that modifications in the triazole structure can enhance antibacterial efficacy .
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. The compound in focus has been evaluated alongside other triazoles for antifungal activity against strains such as Candida albicans and Aspergillus fumigatus. The following table summarizes relevant findings:
| Compound | Activity | Tested Strain |
|---|---|---|
| 3a | Moderate | Candida albicans |
| 3b | High | Aspergillus fumigatus |
The antifungal activity is attributed to the ability of the triazole ring to inhibit ergosterol biosynthesis in fungal cells .
Anticancer Activity
The anticancer potential of triazole derivatives has been explored in various studies. For example, certain derivatives have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following data illustrates the cytotoxicity results:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 3c | 15 | MCF-7 |
| 3d | 10 | HeLa |
These findings suggest that structural modifications can significantly impact the anticancer activity of triazole compounds .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, and triazole derivatives have been studied for their anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs). The results are summarized below:
| Compound | Cytokine Inhibition (%) | Concentration (µg/mL) |
|---|---|---|
| 3a | 60 | 50 |
| 3b | 45 | 25 |
These results indicate that specific substitutions on the triazole ring can enhance anti-inflammatory properties .
Case Studies
Several studies have focused on the synthesis and evaluation of triazole derivatives with varying substitutions. For instance:
- Synthesis and Evaluation : A study synthesized several new triazole derivatives and evaluated their biological activity. Compounds with specific substituents showed enhanced antibacterial and antifungal activities compared to standard drugs .
- Structure-Activity Relationship (SAR) : Research highlighted that modifications at specific positions on the triazole ring significantly affected biological activities. For example, compounds with electron-withdrawing groups exhibited higher antimicrobial activity .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The incorporation of the benzopyran structure enhances the bioactivity against various pathogens. For instance, studies have shown that triazole derivatives can be effective against fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes .
Anticancer Potential
Triazole compounds have been investigated for their anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies suggest that it may target specific pathways involved in tumor growth, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has also been documented. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thus presenting a therapeutic option for inflammatory diseases .
Fungicides
The triazole moiety is well-known for its application in agriculture as a fungicide. The compound can be utilized to develop new formulations that target fungal pathogens affecting crops. Its efficacy can be attributed to its ability to disrupt fungal cell wall synthesis and function .
Plant Growth Regulators
There is ongoing research into the use of triazole compounds as plant growth regulators. They may enhance growth rates and improve resistance to environmental stressors in plants, contributing to higher agricultural yields .
Synthesis of Novel Polymers
The unique chemical structure allows for the incorporation of this compound into polymer matrices, leading to the development of novel materials with enhanced properties such as thermal stability and mechanical strength. These materials can find applications in coatings, packaging, and other industrial uses .
Nanotechnology
In nanotechnology, the compound can serve as a precursor for synthesizing nanoparticles with specific functionalities. These nanoparticles can be used in drug delivery systems or as catalysts in chemical reactions due to their high surface area-to-volume ratio and reactivity .
Case Studies
A comprehensive review of literature reveals several case studies demonstrating the applications of 1H-1,2,4-Triazolium derivatives:
- Antifungal Activity : A study published in Journal of Pharmaceutical Sciences evaluated the antifungal activity of synthesized triazole derivatives against Candida albicans, showing promising results with minimum inhibitory concentrations significantly lower than those of existing antifungal agents .
- Anticancer Research : In a study conducted at Zaporizhzhia State Medical University, researchers synthesized new triazole derivatives and tested their efficacy against various cancer cell lines. Results indicated that some derivatives exhibited IC50 values comparable to established chemotherapeutics .
- Agricultural Efficacy : Research conducted by agricultural scientists demonstrated that formulations containing triazole derivatives effectively reduced fungal diseases in crops by over 50%, highlighting their potential as environmentally friendly fungicides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
